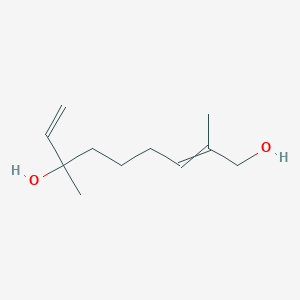
1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-2-propen-1-one is a chemical compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring fused with a chlorophenyl group and a propenone moiety
準備方法
The synthesis of 1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-2-propen-1-one typically involves the condensation of 2-aminobenzimidazole with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex benzimidazole derivatives, which are of interest for their diverse chemical properties.
Biology: Benzimidazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties. They are being investigated for their potential use in developing new therapeutic agents.
Medicine: The compound’s potential as a pharmacophore has led to research into its use in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: In the industrial sector, benzimidazole derivatives are used as corrosion inhibitors, dyes, and catalysts. This compound’s unique structure makes it a candidate for various industrial applications.
作用機序
The mechanism of action of 1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The chlorophenyl group can enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.
類似化合物との比較
1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-2-propen-1-one can be compared with other similar benzimidazole derivatives, such as:
2-((1-Benzoyl-1H-benzimidazol-2-yl)thio)-1-(4-chlorophenyl)ethanol: This compound has a similar benzimidazole core but with different substituents, leading to variations in its chemical and biological properties.
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide: Another derivative with a benzimidazole ring, but with additional functional groups that may confer different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and interactions with biological targets.
特性
CAS番号 |
36998-77-3 |
|---|---|
分子式 |
C16H11ClN2O |
分子量 |
282.72 g/mol |
IUPAC名 |
(E)-1-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H11ClN2O/c17-12-8-5-11(6-9-12)7-10-15(20)16-18-13-3-1-2-4-14(13)19-16/h1-10H,(H,18,19)/b10-7+ |
InChIキー |
VLOYJJMQBUMMMP-JXMROGBWSA-N |
異性体SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)C=CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


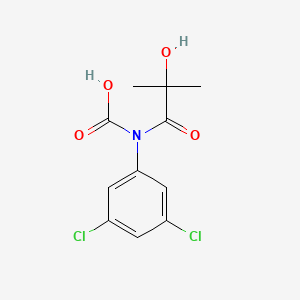

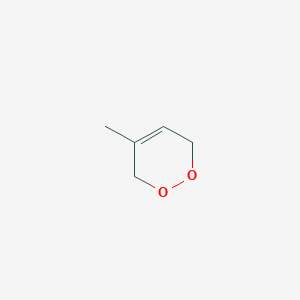
(phenylethynyl)-lambda~5~-phosphane](/img/structure/B14663609.png)
![Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14663615.png)
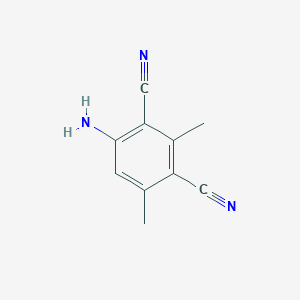
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene](/img/structure/B14663646.png)
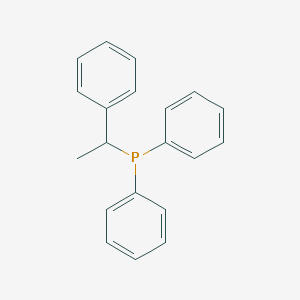
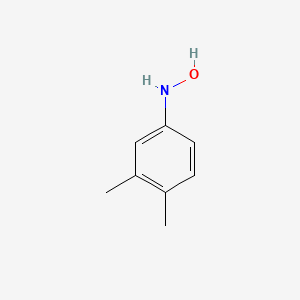
![3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14663662.png)
![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)


